2-(Hydrazinylmethyl)quinoline dihydrochloride
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Overview
Description
2-(Hydrazinylmethyl)quinoline dihydrochloride is a chemical compound with the molecular formula C10H13Cl2N3 and a molecular weight of 246.13 g/mol . It is primarily used in research and development settings, particularly in the fields of chemistry and biology. The compound is known for its unique structure, which includes a quinoline ring and a hydrazinylmethyl group, making it a valuable tool for various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydrazinylmethyl)quinoline dihydrochloride typically involves the reaction of quinoline with hydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Hydrazinylmethyl)quinoline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the hydrazinylmethyl group, leading to the formation of different hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where the hydrazinylmethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with aldehyde or carboxylic acid groups, while reduction reactions can produce different hydrazine derivatives .
Scientific Research Applications
2-(Hydrazinylmethyl)quinoline dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Hydrazinylmethyl)quinoline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinylmethyl group can form covalent bonds with active sites on enzymes, inhibiting their activity and affecting various biochemical pathways . The quinoline ring structure also allows the compound to interact with nucleic acids and other biomolecules, further influencing its biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure similar to 2-(Hydrazinylmethyl)quinoline dihydrochloride but lacks the hydrazinylmethyl group.
Hydrazine: A simple hydrazine derivative without the quinoline ring structure.
Quinoline derivatives: Various compounds with different functional groups attached to the quinoline ring.
Uniqueness
This compound is unique due to its combination of a quinoline ring and a hydrazinylmethyl group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and development .
Properties
IUPAC Name |
quinolin-2-ylmethylhydrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.2ClH/c11-12-7-9-6-5-8-3-1-2-4-10(8)13-9;;/h1-6,12H,7,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZCESDFOGIAMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CNN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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